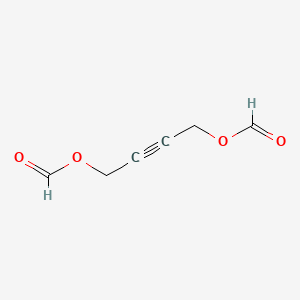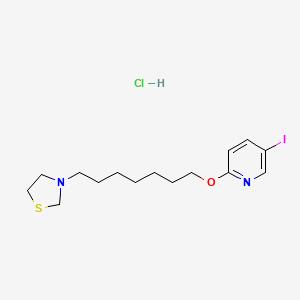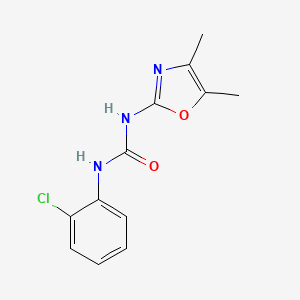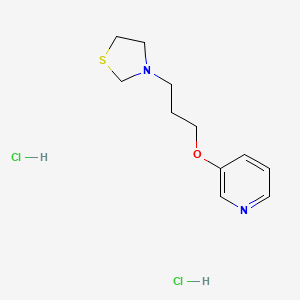
2-methoxy-4-prop-2-enylphenol;2-phenylethyl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-prop-2-enylphenol, also known as isoeugenol, and 2-phenylethyl propanoate are organic compounds with significant applications in various fields. 2-Methoxy-4-prop-2-enylphenol is a phenolic compound commonly found in essential oils, while 2-phenylethyl propanoate is an ester known for its pleasant fragrance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methoxy-4-prop-2-enylphenol can be synthesized by reacting O-methoxyphenol with allyl bromide, followed by a rearrangement through heating . This method involves the use of solvents like ethanol, chloroform, and ether, and the reaction typically occurs under controlled temperature conditions.
2-Phenylethyl propanoate is synthesized through esterification, where phenylethanol reacts with propanoic acid in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-methoxy-4-prop-2-enylphenol involves the extraction from natural sources such as clove oil, followed by purification processes. For 2-phenylethyl propanoate, large-scale esterification processes are employed, often using continuous reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-prop-2-enylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vanillin, a valuable flavor compound.
Reduction: Reduction reactions can convert it into dihydroeugenol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
2-Phenylethyl propanoate primarily undergoes hydrolysis, breaking down into phenylethanol and propanoic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like bromine or nitric acid are used for electrophilic substitution.
Major Products
Oxidation of 2-Methoxy-4-prop-2-enylphenol: Vanillin.
Reduction of 2-Methoxy-4-prop-2-enylphenol: Dihydroeugenol.
Hydrolysis of 2-Phenylethyl propanoate: Phenylethanol and propanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-prop-2-enylphenol has extensive applications in:
Chemistry: Used as a precursor for synthesizing various aromatic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
2-Phenylethyl propanoate is primarily used in the fragrance industry, contributing to the scent profiles of perfumes and cosmetics. It is also used in flavoring agents for food products.
Wirkmechanismus
2-Methoxy-4-prop-2-enylphenol exerts its effects through various molecular pathways. Its antimicrobial action is attributed to the disruption of microbial cell membranes, leading to cell lysis. The antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress.
2-Phenylethyl propanoate’s mechanism of action in fragrance applications involves binding to olfactory receptors, triggering a sensory response that is perceived as a pleasant smell.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eugenol: Similar to 2-methoxy-4-prop-2-enylphenol but lacks the methoxy group.
Vanillin: An oxidation product of 2-methoxy-4-prop-2-enylphenol with a distinct vanilla aroma.
Phenylethyl acetate: Similar to 2-phenylethyl propanoate but with an acetate group instead of a propanoate group.
Uniqueness
2-Methoxy-4-prop-2-enylphenol is unique due to its dual role as both a flavoring agent and a precursor for synthesizing other valuable compounds. Its antimicrobial and antioxidant properties further enhance its versatility.
2-Phenylethyl propanoate stands out for its distinct fragrance profile, making it a valuable component in the fragrance industry.
Eigenschaften
CAS-Nummer |
37262-61-6 |
|---|---|
Molekularformel |
C21H26O4 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2-methoxy-4-prop-2-enylphenol;2-phenylethyl propanoate |
InChI |
InChI=1S/C11H14O2.C10H12O2/c1-2-11(12)13-9-8-10-6-4-3-5-7-10;1-3-4-8-5-6-9(11)10(7-8)12-2/h3-7H,2,8-9H2,1H3;3,5-7,11H,1,4H2,2H3 |
InChI-Schlüssel |
QQKAACHAZBVPCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OCCC1=CC=CC=C1.COC1=C(C=CC(=C1)CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


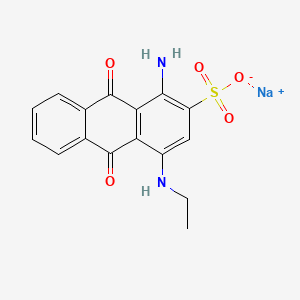
![3-Oxospiro[benzimidazol-3-ium-2,1'-cyclohexan]-1(3H)-olate](/img/structure/B14674970.png)
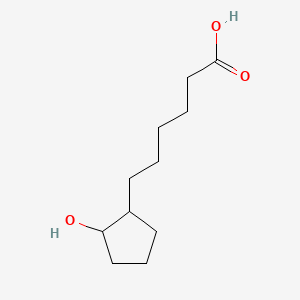
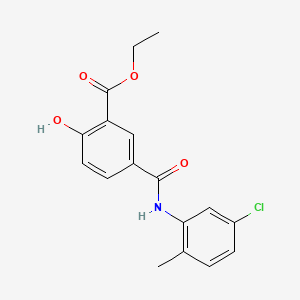
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradec-2-enethioate](/img/structure/B14674982.png)
